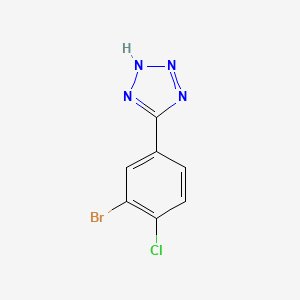

![molecular formula C24H19ClN4O2S B2816089 5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-62-8](/img/structure/B2816089.png)

5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities . They have drawn more and more attention in the synthesis and bioactivities research .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. According to a review, those synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of triazoloquinazoline derivatives, such as the one , involves complex chemical reactions that provide insights into their chemical properties and potential applications. For instance, Kholodnyak et al. (2016) discussed the formation and reactivity of 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines, highlighting their regioselective transformation and potential for further chemical modifications. These compounds are synthesized through a step-by-step transformation, including ANE (Addition of Nucleophile, Electrophilic) and AN (Addition of Nucleophile) processes, demonstrating a versatile approach to creating structurally diverse derivatives for various applications (Kholodnyak, Voskoboynik, Kovalenko, Sergeieva, Okovytyy, & Shishkina, 2016).

Potential Biological Activities

The biological activities of triazoloquinazoline derivatives are an area of significant interest. Derivatives have been evaluated for their potential antibacterial, antifungal, and antitumor effects. For example, a study by Al-Salahi (2010) on the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines provided access to a variety of derivatives, opening avenues for biological activity evaluation. These compounds' interactions with biological targets, such as enzymes and receptors, can be investigated to identify potential therapeutic applications, emphasizing the importance of structural diversity in drug discovery (Al-Salahi, 2010).

Another study by Bilyi et al. (2015) developed methods for synthesizing 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their S-substituted derivatives. These compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus, demonstrating the potential of triazoloquinazoline derivatives as a basis for developing new antimicrobial agents. The study also highlighted the role of molecular docking studies in predicting the mechanisms of activity, further emphasizing the utility of these compounds in medicinal chemistry (Bilyi, Antypenko, Ivchuk, Kamyshnyi, Polishchuk, & Kovalenko, 2015).

Orientations Futures

Mécanisme D'action

Target of Action

The compound 5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline is a derivative of the triazoloquinazoline class . Triazoloquinazolines have been found to interact with a variety of enzymes and receptors in biological systems . Specifically, some derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key enzyme involved in cell cycle regulation .

Mode of Action

The compound’s interaction with its targets involves binding to the active site of the enzyme, leading to inhibition of the enzyme’s activity . This interaction can result in alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase, which is regulated by CDK2 . By inhibiting CDK2, the compound can disrupt normal cell cycle progression, potentially leading to cell death .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation. In vitro studies have shown that some triazoloquinazoline derivatives can exhibit cytotoxic activities against various cell lines . For instance, certain derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Analyse Biochimique

Biochemical Properties

5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline is known to interact with various biomolecules due to its ability to form hydrogen bonds and its high dipole moments . It has been reported to demonstrate antitumor properties

Cellular Effects

Similar compounds have been reported to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities

Molecular Mechanism

It is known that the compound undergoes a Dimroth rearrangement, which is catalyzed by a molecule of water . This rearrangement involves the addition of a molecule of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole, cycle closure, and elimination of a molecule of water

Propriétés

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQAODCEFGSKRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)

![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)

![5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B2816013.png)

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2816017.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2816018.png)

![7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2816019.png)

![2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2816023.png)

![Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2816024.png)

![2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2816027.png)

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2816028.png)